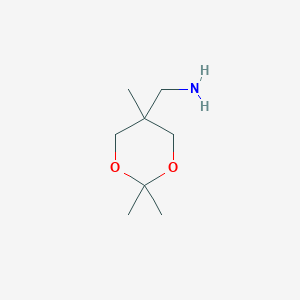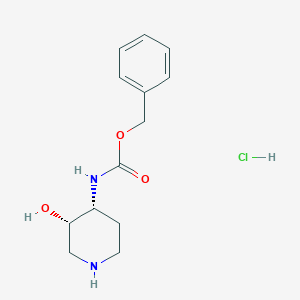
(3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride is a chemical compound with a piperazine backbone Piperazine derivatives are known for their versatile binding properties and are used in various fields such as medicinal chemistry, material science, and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride typically involves the cyclization of suitable precursors. One common method is the cyclization of bis-chloroethyl amine with a suitable amine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule. For instance, in medicinal applications, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,6S)-6-Methylmorpholine-3-carboxylic acid hydrochloride
- (3S,6S)-6-Benzhydryltetrahydro-2H-pyran-3-ylamine hydrochloride
Uniqueness
(3S,6S)-3,6-Dimethylpiperazin-2-one hydrochloride is unique due to its specific stereochemistry, which can influence its binding properties and reactivity. This makes it a valuable compound for designing selective ligands and catalysts in various chemical and biological applications.
Propiedades
Fórmula molecular |
C6H13ClN2O |
|---|---|
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
(3S,6S)-3,6-dimethylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4-3-7-5(2)6(9)8-4;/h4-5,7H,3H2,1-2H3,(H,8,9);1H/t4-,5-;/m0./s1 |
Clave InChI |
JCTNLEPFUYOFMH-FHAQVOQBSA-N |
SMILES isomérico |
C[C@H]1CN[C@H](C(=O)N1)C.Cl |
SMILES canónico |
CC1CNC(C(=O)N1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)

![[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine](/img/structure/B15051311.png)

![[2-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B15051314.png)
![[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine](/img/structure/B15051315.png)

![ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate](/img/structure/B15051349.png)

![2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B15051367.png)
![(1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine](/img/structure/B15051374.png)


![tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate](/img/structure/B15051410.png)
